molecular formula C24H28N4O2 B14981473 N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B14981473
M. Wt: 404.5 g/mol
InChI Key: ZKBLJYOCFUFROB-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a quinoxaline ring, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline ring One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline core The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzyl group via a benzylation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and propoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl or propoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-benzyl-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-benzyl-1-(3-butoxyquinoxalin-2-yl)piperidine-3-carboxamide

Uniqueness

N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the presence of the propoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-benzyl-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-2-15-30-24-22(26-20-12-6-7-13-21(20)27-24)28-14-8-11-19(17-28)23(29)25-16-18-9-4-3-5-10-18/h3-7,9-10,12-13,19H,2,8,11,14-17H2,1H3,(H,25,29)

InChI Key

ZKBLJYOCFUFROB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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